Ethyl 2-ethyl-4-methoxy-3-oxobutanoate
Overview
Description
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate is a chemical compound with the CAS Number: 13420-03-6 . It has a molecular weight of 188.22 .
Molecular Structure Analysis
The InChI code for Ethyl 2-ethyl-4-methoxy-3-oxobutanoate is 1S/C9H16O4/c1-4-7 (8 (10)6-12-3)9 (11)13-5-2/h7H,4-6H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate is a liquid at room temperature .Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, is a highly versatile intermediate used for synthesizing a diverse set of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. The synthesis process typically involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, demonstrating the compound's utility in producing complex heterocyclic structures (Honey et al., 2012).
Creation of Fluorobenzopyran-4(2)-ones
Another application involves the synthesis of ethyl 2-(2-methoxy-3,4,5,6-tetrafluorobenzoyl)-3-oxobutanoate and its derivatives through acylation and cyclization processes. These compounds have been used to prepare substituted chromones, showcasing the role of ethyl 2-ethyl-4-methoxy-3-oxobutanoate in the creation of fluorinated organic molecules, which are valuable in various chemical studies (Kisil et al., 2001).
Antioxidant Properties Investigation
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate derivatives have also been investigated for their antioxidant properties. For instance, derivatives like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate have been synthesized and tested for their ability to scavenge free radicals, indicating the compound's potential in developing new antioxidant agents (Stanchev et al., 2009).
Contribution to Asymmetric Synthesis
In addition to the above applications, ethyl 2-ethyl-4-methoxy-3-oxobutanoate plays a significant role in the field of asymmetric synthesis. The compound has been used as a starting material or intermediate in the enantioselective synthesis of biologically active molecules, demonstrating its utility in creating compounds with specific stereochemical configurations for research in pharmaceuticals and materials science (Sakai et al., 1986).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 2-ethyl-4-methoxy-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-7(8(10)6-12-3)9(11)13-5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORGFINQARASPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)COC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethyl-4-methoxy-3-oxobutanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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